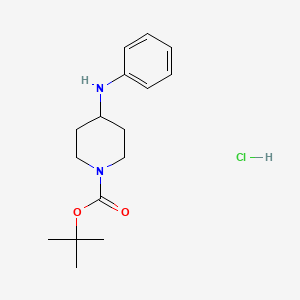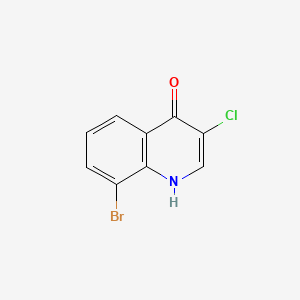
3-Chloro-8-bromo-4-hydroxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-8-bromo-4-hydroxyquinoline is a derivative of quinoline, a heterocyclic aromatic compound . Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .Chemical Reactions Analysis
Quinoline and its derivatives can undergo a wide range of chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis
Quinoline is an essential segment of both natural and synthetic compounds . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .Scientific Research Applications
Synthesis and Cytotoxic Activity
Hydroxyquinoline derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, indicating their potential in cancer research. For instance, a study described the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives through a targeted solid-phase synthesis approach. These compounds were then subjected to in vitro screening of cytotoxic activity against different cancer cell lines, with some showing promising results. Additionally, the fluorescence properties of selected compounds were studied, suggesting their potential use in fluorescence imaging applications (Jasna Kadrić et al., 2014).
Antifungal and Antimicrobial Applications
Hydroxyquinoline derivatives have also been explored for their antimicrobial and antifungal properties. A study focused on the synthesis, characterization, and antifungal activity of hydroxyquinoline-based ligands and their transition metal chelates. These compounds demonstrated significant antifungal activity, underscoring their potential in the development of new antimicrobial agents (R. Vashi & S. Patel, 2013).
Metal Complexation and Material Science
Hydroxyquinoline derivatives are known for their ability to form complexes with metals, which can be utilized in various scientific applications, including materials science. A notable example is the synthesis and characterization of metal complexes with hydroxyquinoline derivatives, which have shown enhanced antiproliferative activity against cancer cell lines compared to the bare ligands. These complexes also exhibited potential in fluorescence microscopy, indicating apoptotic cell death (Avinash Kotian et al., 2021).
Photochemistry and Photoprotection
The photochemical properties of hydroxyquinoline derivatives have been studied for their potential use as photolabile protecting groups. For example, 8-bromo-7-hydroxyquinoline (BHQ) has shown higher single photon quantum efficiency than other photolabile groups, making it useful for the controlled release of biologically active molecules upon light irradiation. BHQ's solubility and low fluorescence enhance its utility as a caging group for biological messengers (O. Fedoryak & T. M. Dore, 2002).
Mechanism of Action
Target of Action
It’s known that quinoline derivatives have a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They play a major role in the field of medicinal chemistry .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways, depending on their specific structure and target .
Pharmacokinetics
The molecular weight of the compound is 2585 , which may influence its bioavailability.
Result of Action
Quinoline derivatives are known to have a wide range of effects, including antimicrobial, anticancer, and antifungal activities .
Action Environment
The stability and efficacy of quinoline derivatives can be influenced by factors such as ph, temperature, and the presence of other compounds .
Safety and Hazards
Future Directions
Quinoline and its derivatives have gained considerable attention due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, future research may focus on developing new methods and synthetic approaches towards these compounds, as well as exploring their potential applications in various fields .
properties
IUPAC Name |
8-bromo-3-chloro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-6-3-1-2-5-8(6)12-4-7(11)9(5)13/h1-4H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXOKHKVTKLUON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C(C2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671088 |
Source


|
| Record name | 8-Bromo-3-chloroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204810-71-8 |
Source


|
| Record name | 8-Bromo-3-chloroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



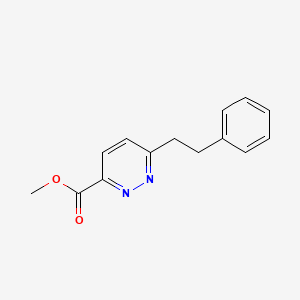

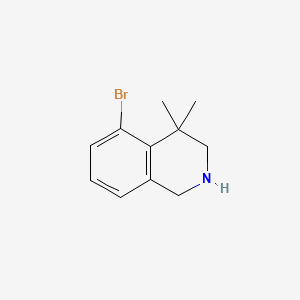
![Tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B598958.png)


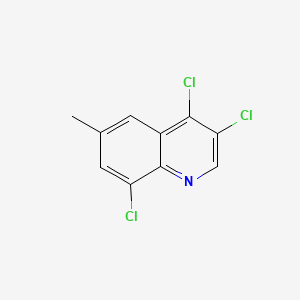
![Tert-butyl 4-(4-chloro-1-oxo-2,3-dihydropyrrolo[3,4-c]pyridin-6-yl)piperazine-1-carboxylate](/img/structure/B598964.png)
![2-[(4-BroMophenyl)sulfonyl]-ethanaMine HCl](/img/structure/B598969.png)

